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Compound of Interest

Compound Name: 2-Bromo-5-methoxypyridine

Cat. No.: B047582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-5-methoxypyridine is a versatile and valuable building block in modern organic

synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique

electronic and structural features, including a reactive C-Br bond for cross-coupling, a methoxy

group that influences the electron density of the pyridine ring, and the coordinating ability of the

pyridine nitrogen, make it a key intermediate for the synthesis of complex, biologically active

molecules.[1][2] This technical guide provides a comprehensive overview of the functional

group tolerance of 2-Bromo-5-methoxypyridine in a variety of common and powerful

chemical transformations. The information presented herein is intended to assist researchers in

designing efficient and robust synthetic routes.

Physicochemical Properties
A sound understanding of the physical and chemical properties of 2-Bromo-5-
methoxypyridine is crucial for its effective use in synthesis.
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Property Value

Molecular Formula C₆H₆BrNO

Molecular Weight 188.02 g/mol [3]

Appearance
Colorless to light yellow liquid or white to almost

white powder[1][2]

Boiling Point 240.8 °C[1]

Density 1.53 g/cm³[1]

CAS Number 105170-27-2[3]

Reactivity Overview
The reactivity of 2-Bromo-5-methoxypyridine is dominated by the carbon-bromine bond,

which readily participates in a wide array of palladium-catalyzed cross-coupling reactions. The

pyridine ring itself is electron-deficient, which influences the reactivity of its substituents. The

methoxy group is an electron-donating group, which can affect the regioselectivity of certain

reactions. The pyridine nitrogen can act as a ligand for metal catalysts, which can either be

beneficial or detrimental depending on the specific reaction.

Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile

methods for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Bromo-5-
methoxypyridine is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between

an organohalide and an organoboron compound.[4] This reaction is known for its mild reaction

conditions and high functional group tolerance.[4][5]
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The Suzuki-Miyaura coupling of 2-Bromo-5-methoxypyridine is tolerant of a wide variety of

functional groups on the boronic acid or ester coupling partner. These include, but are not

limited to:

Electron-donating and electron-withdrawing groups on aryl boronic acids: The reaction

proceeds efficiently with arylboronic acids bearing substituents such as methyl, methoxy, and

halogens.[4]

Heterocyclic boronic acids: A range of heterocyclic boronic acids can be successfully

coupled.

Alkenyl and alkyl boronic esters: These can also be used as coupling partners.

General Experimental Protocol: Suzuki-Miyaura Coupling

A representative procedure for the Suzuki-Miyaura coupling of 2-Bromo-5-methoxypyridine is

as follows:

Reaction Setup: To a dry flask, add 2-Bromo-5-methoxypyridine (1.0 equiv.), the desired

boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or

Pd(OAc)₂/phosphine ligand, and a base like K₂CO₃ or K₃PO₄ (2-3 equiv.).[6]

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

(e.g., 1,4-dioxane, toluene, or DME) and water.[6]

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at

a temperature ranging from 80 to 110 °C.[6] Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification: After completion, cool the reaction, dilute with water, and extract

with an organic solvent. The combined organic layers are then washed, dried, and

concentrated. The crude product is purified by column chromatography.[6]
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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by

coupling an aryl halide with an amine in the presence of a palladium catalyst.[7] This reaction

has broad substrate scope and functional group tolerance.[7]

Functional Group Tolerance:

The Buchwald-Hartwig amination of 2-Bromo-5-methoxypyridine is compatible with a variety

of amines, including:

Primary and secondary aliphatic and aromatic amines.[7]

A wide range of functional groups on the amine coupling partner, although base-sensitive

groups may require careful selection of the base.[8]

Heterocyclic amines.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with

sterically hindered phosphine ligands often giving the best results.[7]

General Experimental Protocol: Buchwald-Hartwig Amination

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-Bromo-5-
methoxypyridine (1.0 equiv.), the amine (1.0-1.2 equiv.), a palladium precatalyst (e.g.,
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Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP, XPhos), and a strong base such as NaOtBu

or a weaker base like Cs₂CO₃ for sensitive substrates.[8]

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

Reaction Execution: Heat the reaction mixture to the required temperature, typically between

80-110 °C. Monitor the reaction's progress.

Work-up and Purification: Upon completion, cool the reaction, filter off the solids, and

concentrate the filtrate. The residue is then purified, usually by column chromatography.

Pd(0)Ln

Oxidative Addition

2-Bromo-5-methoxypyridine

LnP(Ar)(Br)

Ligand Exchange

R2NH Base

LnP(Ar)(NR2)

Reductive Elimination

Coupled Product
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and

an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9]

Functional Group Tolerance:

This reaction is known for its mild conditions and tolerance of a wide range of functional groups

on the alkyne coupling partner.[9] This includes:

Aryl, alkyl, and silyl-protected alkynes.[10]

Functional groups such as esters, ketones, and alcohols on the alkyne.

General Experimental Protocol: Sonogashira Coupling

Reaction Setup: To a degassed solution of 2-Bromo-5-methoxypyridine (1.0 equiv.) and

the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF, DMF, or an amine solvent

like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and

a base (e.g., triethylamine or diisopropylamine).[11]

Reaction Execution: Stir the reaction at room temperature or with gentle heating until

completion.

Work-up and Purification: After the reaction is complete, the mixture is typically filtered, the

solvent removed under reduced pressure, and the residue purified by chromatography.

Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organohalide in

the presence of a nickel or palladium catalyst.[12] It is particularly useful for its high functional

group tolerance and the ability to form C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds.[12][13]
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Organozinc reagents are generally more tolerant of functional groups than their Grignard or

organolithium counterparts.[13] The Negishi coupling of 2-Bromo-5-methoxypyridine is

expected to be compatible with functional groups such as esters, amides, and nitriles on the

organozinc reagent.

General Experimental Protocol: Negishi Coupling

Preparation of the Organozinc Reagent: The organozinc reagent is typically prepared in situ

from the corresponding organohalide and activated zinc metal, or via transmetalation from

an organolithium or Grignard reagent.

Coupling Reaction: To a solution of the organozinc reagent, add 2-Bromo-5-
methoxypyridine and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄).

Reaction Execution: The reaction is usually carried out at room temperature or with mild

heating in a solvent like THF or DME.

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of

ammonium chloride, and the product is extracted with an organic solvent. Purification is

typically achieved by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes 2-Bromo-5-methoxypyridine
susceptible to nucleophilic aromatic substitution (SNAr), although this is generally less common

than cross-coupling at the C-Br bond. The reactivity in SNAr reactions is influenced by the

position of the leaving group relative to the ring nitrogen. In halopyridines, the order of leaving

group ability is typically F > Cl > Br > I.[14]

Functional Group Tolerance:

The success of SNAr reactions on 2-Bromo-5-methoxypyridine depends heavily on the

nucleophile and the reaction conditions. Strong nucleophiles are generally required. The

reaction may be competitive with cross-coupling reactions under certain conditions.

General Experimental Protocol: Nucleophilic Aromatic Substitution
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Reaction Setup: A solution of 2-Bromo-5-methoxypyridine and the nucleophile (e.g., an

alkoxide, amine, or thiol) is prepared in a polar aprotic solvent such as DMSO or DMF.[14]

Reaction Execution: The reaction mixture is heated to an elevated temperature to facilitate

the substitution.

Work-up and Purification: After cooling, the reaction is quenched with water, and the product

is extracted. Purification is carried out by standard methods.

Other Reactions
Lithiation and Grignard Reagent Formation
Formation of an organometallic species from 2-Bromo-5-methoxypyridine via metal-halogen

exchange (e.g., with n-butyllithium) or Grignard reagent formation can be challenging due to

the reactivity of the pyridine ring and the methoxy group. These reactions are often performed

at low temperatures to minimize side reactions. The functional group tolerance of these

organometallic intermediates is limited, as they are highly reactive towards electrophilic

functional groups.[15]

Summary of Functional Group Tolerance
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Reaction Type
Tolerated Functional
Groups (on coupling
partner)

Potentially Incompatible
Groups/Conditions

Suzuki-Miyaura

Esters, amides, ethers, nitriles,

ketones, aldehydes, alcohols,

other halides (e.g., Cl, F)

Strong acids, strong bases

(depending on substrate)

Buchwald-Hartwig

A wide range of functional

groups are tolerated with

appropriate ligand and base

selection.

Very acidic protons (e.g.,

phenols, carboxylic acids) may

require protection or specific

conditions. Base-labile groups.

Sonogashira
Esters, ketones, alcohols, silyl

ethers, other halides.

Acidic protons on the alkyne

are reactive.

Negishi
Esters, amides, nitriles,

ketones.

Protic functional groups (e.g., -

OH, -NH₂, -COOH) are not

tolerated in the organozinc

reagent.

SNAr

Dependent on the nucleophile;

generally requires robust

functional groups.

Electrophilic functional groups

on the nucleophile.

Lithiation/Grignard

Very limited; requires

protection of most functional

groups.

All electrophilic functional

groups (e.g., esters, ketones,

nitriles, amides, aldehydes,

acidic protons).

Conclusion
2-Bromo-5-methoxypyridine is a highly valuable and versatile building block in organic

synthesis. Its participation in a wide range of palladium-catalyzed cross-coupling reactions,

each with a broad functional group tolerance, allows for the efficient construction of complex

molecular architectures. A thorough understanding of the reactivity and functional group

compatibility of this reagent, as outlined in this guide, is essential for its successful application

in the development of new pharmaceuticals, agrochemicals, and functional materials. By

carefully selecting the reaction type, catalyst system, and conditions, researchers can
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effectively incorporate the 5-methoxypyridin-2-yl moiety into their target molecules while

preserving a wide array of other functionalities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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